molecular formula C7H5ClO B120315 4-Chlorobenzaldehyde-2,3,5,6-d4 CAS No. 62285-59-0

4-Chlorobenzaldehyde-2,3,5,6-d4

Cat. No.: B120315
CAS No.: 62285-59-0
M. Wt: 144.59 g/mol
InChI Key: AVPYQKSLYISFPO-RHQRLBAQSA-N
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Description

4-Chlorobenzaldehyde-2,3,5,6-d4 is a deuterated form of 4-chlorobenzaldehyde, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound is often used in research as a stable isotope-labeled compound, which can be useful in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde-2,3,5,6-d4 typically involves the deuteration of 4-chlorobenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and isotopic purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorobenzaldehyde-2,3,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Synthetic Chemistry: Used in the synthesis of deuterated compounds for studying reaction mechanisms and kinetics.

    Biological Research: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Pharmaceutical Research: Used in drug development to study the pharmacokinetics and metabolism of deuterated drugs

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde-2,3,5,6-d4 is primarily related to its role as a stable isotope-labeled compound. The incorporation of deuterium atoms can affect the compound’s physical and chemical properties, such as bond strength and reaction rates. This makes it useful for studying reaction mechanisms and metabolic pathways. The deuterium atoms act as tracers, allowing researchers to follow the compound’s behavior in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: The non-deuterated form of 4-Chlorobenzaldehyde-2,3,5,6-d4.

    4-Chlorobenzyl alcohol: A reduced form of 4-chlorobenzaldehyde.

    4-Chlorobenzoic acid: An oxidized form of 4-chlorobenzaldehyde

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for precise tracking and analysis in various research fields, making it a valuable tool for studying complex chemical and biological systems .

Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPYQKSLYISFPO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584010
Record name 4-Chloro(~2~H_4_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62285-59-0
Record name 4-Chlorobenzaldehyde-2,3,5,6-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62285-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro(~2~H_4_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62285-59-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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